molecular formula C12H17NO3 B8469442 N-(3-hydroxypropyl)glycine benzyl ester

N-(3-hydroxypropyl)glycine benzyl ester

Cat. No.: B8469442
M. Wt: 223.27 g/mol
InChI Key: UITLVZJIFJRHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxypropyl)glycine benzyl ester (HPOT) is a synthetic oxytocin analog where the proline residue at position 7 of oxytocin is replaced with N-(3-hydroxypropyl)glycine. This structural modification enhances its binding affinity to human oxytocin receptors (OTRs), making it a potent uterotonic agent. HPOT has demonstrated significant efficacy in inducing uterine contractions in vitro, with an EC50 of 189 pg/mL, outperforming other analogs like N-(p-fluorobenzyl)glycine (FBOT, EC50 556 pg/mL) . The 3-hydroxypropyl substituent contributes to its hydrophilicity and receptor interaction, positioning HPOT as a candidate for managing postpartum hemorrhage due to uterine atony.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

benzyl 2-(3-hydroxypropylamino)acetate

InChI

InChI=1S/C12H17NO3/c14-8-4-7-13-9-12(15)16-10-11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2

InChI Key

UITLVZJIFJRHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares HPOT with key glycine-based benzyl ester derivatives, highlighting structural differences and functional outcomes:

Compound Name Substituent on Glycine Molecular Formula Key Properties/Applications Reference
N-(3-Hydroxypropyl)glycine benzyl ester (HPOT) 3-Hydroxypropyl C₁₂H₁₅NO₃ High OTR affinity (EC50 = 189 pg/mL); potent uterotonic activity in vitro.
N-(Diphenylmethylene)glycine benzyl ester Diphenylmethylene C₂₂H₁₉NO₂ Chemical derivative used in peptide synthesis; no direct biological activity reported.
Racecadotril (Acetorphan) Acetylthio-methyl-phenylpropyl C₂₁H₂₃NO₄S Antidiarrheal prodrug; inhibits enkephalinase, reducing intestinal fluid secretion.
(N-Benzoyl)glycylglycine methyl ester Benzoylglycyl C₁₂H₁₄N₂O₄ Analytical substrate for detecting carboxypeptidase activity in microbial assays.
Glycine, N-butyl-N-[4-(sulfonylphenyl)]-, methyl ester Butyl-sulfonylphenyl C₂₄H₃₀N₂O₅S Complex substituent; potential therapeutic applications under investigation.

Key Differences and Implications

  • Substituent Hydrophilicity : The 3-hydroxypropyl group in HPOT enhances water solubility compared to hydrophobic groups like diphenylmethylene, improving bioavailability for uterine applications .
  • Receptor Specificity : HPOT's hydroxypropyl group mimics natural oxytocin’s side-chain interactions with OTRs, whereas bulkier substituents (e.g., diphenylmethylene) may sterically hinder binding .
  • Therapeutic vs. Analytical Use: HPOT and Racecadotril are bioactive therapeutics, while (N-Benzoyl)glycylglycine methyl ester serves as an enzymatic substrate in diagnostics .

HPOT in Obstetrics

HPOT’s EC50 of 189 pg/mL suggests it requires lower doses than oxytocin to achieve comparable uterine contraction intensity, minimizing side effects like hypotension . Its mechanism involves prolonged receptor activation due to stabilized ligand-receptor interactions.

Comparative Pharmacodynamics

  • Racecadotril : Acts via enkephalinase inhibition, unrelated to OTR pathways, highlighting the diversity of glycine-benzyl ester applications .
  • Diphenylmethylene Derivative : Primarily used in synthetic chemistry for protecting glycine residues during peptide synthesis .

Preparation Methods

Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Reaction Efficiency
Toluene2.4110High (86% yield)
Cyclohexane2.081Moderate (72%)
DMF36.7153Excellent (91%)

Polar aprotic solvents like DMF facilitate nucleophilic substitution but require rigorous drying. Non-polar solvents (toluene) favor esterification equilibrium by azeotropic water removal.

Catalytic Systems

  • p-TsOH : Optimal at 1.2 equiv (yield: 88%, purity: 99.6%).

  • Zinc Dust : Reduces reaction time by 40% in N-alkylation steps (2 hours vs. 3.5 hours without).

  • Enzyme Catalysts : Lipase B (Candida antarctica) achieves 68% yield in green chemistry approaches, though scalability remains challenging.

Racemization Control

Racemization during esterification is minimized by:

  • Avoiding temperatures >30°C.

  • Using bulky alcohols (benzyl vs. methyl) to sterically hinder the α-carbon.

  • Maintaining pH <3 with p-TsOH to protonate the amino group.

Industrial-Scale Production Insights

Batch Process Optimization

Case Study : A 2000 L reactor process (CN105503665A) achieved:

  • Throughput: 395 kg per batch.

  • Cycle Time: 14 hours (including cooling/crystallization).

  • Purity: 99.62% by HPLC.

Cost Drivers :

  • Benzyl alcohol accounts for 63% of raw material costs.

  • Solvent recovery (toluene) reduces expenses by 28%.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
1H^1H NMRδ 7.35 (m, 5H, Ar-H), δ 4.60 (s, 2H, CH₂Ph), δ 3.72 (t, J=6.5 Hz, 2H, OCH₂)
13C^{13}C NMRδ 171.2 (C=O), δ 136.1 (Ar-C), δ 66.8 (OCH₂)
IR1745 cm⁻¹ (ester C=O), 3300 cm⁻¹ (NH)

Chromatographic Purity Assessment

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 (4.6×250 mm)Acetonitrile/H₂O (70:30)8.299.6

Q & A

Q. What structural modifications differentiate N-(3-hydroxypropyl)glycine benzyl ester (HPOT) from oxytocin, and how do they influence receptor affinity?

HPOT is an oxytocin analog where the proline residue at position 7 is replaced with N-(3-hydroxypropyl)glycine. This substitution introduces a hydroxypropyl side chain, enhancing hydrophobic interactions and hydrogen-bonding potential with the oxytocin receptor (OTR). Structural analysis shows that this modification increases OTR binding affinity compared to native oxytocin (OT), as evidenced by lower EC50 values (189 pg for HPOT vs. 556 pg for p-fluorobenzyl analog FBOT) in human uterine tissue .

Q. What synthetic strategies are employed to prepare HPOT, and what purification methods ensure high yield?

HPOT is synthesized via solid-phase peptide synthesis (SPPS), with the hydroxypropyl glycine residue introduced using Fmoc-protected amino acid derivatives. Post-synthesis, the benzyl ester group is added via esterification under anhydrous conditions. Purification involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Purity (>98%) is confirmed by LC-MS and NMR spectroscopy .

Advanced Research Questions

Q. How do researchers determine the potency and efficacy of HPOT in ex vivo uterine contraction studies?

Uterine strips from human cesarean samples are mounted in organ baths containing oxygenated Krebs-Henseleit buffer. Contraction parameters (amplitude, frequency, and area under the curve [AUC]) are measured using force transducers. HPOT’s potency is quantified via EC50 (concentration eliciting 50% maximal response) using nonlinear regression of dose-response curves. HPOT exhibits an EC50 of 189 pg, significantly lower than OT and FBOT, indicating higher potency. Efficacy is assessed by comparing maximal contraction amplitudes relative to OT .

Q. What methodologies are used to assess the additive effects of HPOT with other uterotonics, and how is data analyzed?

The Bliss independence model is applied to evaluate additive/synergistic effects. Contraction responses to HPOT and co-administered agents (e.g., carbetocin) are measured at varying concentrations. Additivity is calculated as: Additivity Index=Observed AUCExpected AUC\text{Additivity Index} = \frac{\text{Observed AUC}}{\text{Expected AUC}}

where Expected AUC = AUC of HPOT + AUC of co-agent. A ratio >1 indicates synergy. Experimental replicates (n ≥ 3) are analyzed using two-way ANOVA with Tukey’s post-hoc test .

Q. How can researchers resolve contradictions in EC50 values between HPOT and other analogs when designing dose-response experiments?

Discrepancies in EC50 values (e.g., HPOT vs. FBOT) arise from differences in receptor-binding kinetics or tissue-specific responses. To address this:

  • Conduct competitive binding assays with radiolabeled OT to measure Ki (inhibition constant).
  • Use Schild regression analysis to determine antagonist potency (pA2 values) in the presence of OT receptor blockers.
  • Validate results across multiple tissue samples to account for inter-individual variability .

Q. What experimental controls are critical when evaluating HPOT’s ability to overcome OT receptor antagonism?

Include:

  • Positive control : OT-induced contractions before and after antagonist (e.g., atosiban) administration.
  • Negative control : Buffer-only or vehicle (DMSO) treatments.
  • Internal validation : Pre-treatment with a calcium channel blocker (e.g., nifedipine) to confirm contraction specificity.
    HPOT’s ability to restore contractions in antagonist-treated tissues (≥80% of baseline OT response) confirms partial agonism .

Key Methodological Notes

  • Tissue Preparation : Human uterine samples must be collected within 10 minutes post-cesarean delivery and stored in ice-cold, oxygenated buffer to maintain viability .
  • Statistical Rigor : Use ≥3 biological replicates and report SEM. Adjust for multiple comparisons in ANOVA .
  • Ethical Compliance : Secure informed consent and IRB approval for human tissue use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.